molecular formula C9H17N B14905298 2-(propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine

2-(propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine

Cat. No.: B14905298
M. Wt: 139.24 g/mol
InChI Key: RTMYTEIGLNVNFD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine is a heterocyclic compound that features a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-alkylated amines with suitable leaving groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated azepine derivatives.

Scientific Research Applications

2-(Propan-2-yl)-2,3,4,7-tetrahydro-1H-azepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and resins.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-propan-2-yl-2,3,4,7-tetrahydro-1H-azepine

InChI

InChI=1S/C9H17N/c1-8(2)9-6-4-3-5-7-10-9/h3,5,8-10H,4,6-7H2,1-2H3

InChI Key

RTMYTEIGLNVNFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC=CCN1

Origin of Product

United States

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